molecular formula C₁₈H₁₆D₃NO₃S₂ B1154910 SR 8278-d3

SR 8278-d3

Numéro de catalogue: B1154910
Poids moléculaire: 364.5
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Classification and Identity

This compound belongs to the class of deuterium-labeled organic compounds specifically designed for analytical and research applications. The compound maintains the core structural framework of its parent molecule while incorporating three deuterium atoms in place of hydrogen atoms, resulting in a molecular formula of C₁₈H₁₆D₃NO₃S₂. This isotopic modification produces a molecular weight of 364.50 daltons, representing a precise three-unit increase from the parent compound's molecular weight of 361.48 daltons. The systematic chemical name for this compound is ethyl-2-[5-(trideuteriomethylsulfanyl)thiophene-2-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate, which clearly indicates the specific positioning of the deuterium atoms within the methylsulfanyl group.

The compound retains the fundamental structural characteristics of the tetrahydroisoquinoline class of nuclear receptor modulators while providing enhanced analytical capabilities through its isotopic labeling. The deuterium substitution occurs specifically at the methyl group attached to the sulfur atom in the thiophene ring system, creating a trideuteriomethylsulfanyl functionality that serves as an internal standard for mass spectrometric analysis. This strategic placement of deuterium atoms ensures that the compound maintains its biological relevance while providing distinct analytical advantages for quantitative studies.

Property This compound Reference
Molecular Formula C₁₈H₁₆D₃NO₃S₂
Molecular Weight 364.50 Da
Exact Mass 364.099 Da
Chemical Class Deuterated Nuclear Receptor Antagonist
Isotopic Purity Deuterium-labeled

Historical Development Context

The development of this compound emerged from the broader context of isotope-labeled compound synthesis that has become increasingly important in pharmaceutical research and analytical chemistry. Deuterium-labeled compounds have gained significant prominence as internal standards for quantitative analysis, particularly in pharmacokinetic studies and drug metabolism research. The creation of this compound specifically addresses the analytical challenges associated with studying REV-ERBα antagonists, which require precise quantification methods due to their complex biological interactions and potential therapeutic applications.

The historical timeline of this compound development follows the successful identification and characterization of the parent compound SR 8278, which was first reported as a synthetic antagonist of the nuclear heme receptor REV-ERBα. The need for a deuterium-labeled version became apparent as researchers sought to conduct more sophisticated pharmacokinetic and pharmacodynamic studies of REV-ERBα modulators. The isotopic labeling strategy employed in this compound represents a logical evolution in the analytical toolkit available for nuclear receptor research, providing researchers with enhanced capabilities for studying the complex interactions between these compounds and their biological targets.

The synthesis and characterization of this compound required specialized expertise in isotopic chemistry and advanced analytical techniques. The compound's development represents a collaborative effort between medicinal chemists and analytical scientists to create a research tool that maintains the biological activity profile of the parent compound while providing superior analytical performance. This development process reflects the increasing sophistication of modern pharmaceutical research, where isotope-labeled compounds have become essential tools for understanding drug behavior and optimizing therapeutic strategies.

Relationship to Parent Compound SR 8278

This compound maintains a direct structural relationship to its parent compound SR 8278, differing only in the isotopic composition of three hydrogen atoms that have been replaced with deuterium atoms. The parent compound SR 8278 serves as a REV-ERBα antagonist with demonstrated activity in inhibiting REV-ERBα transcriptional repression, exhibiting an effective concentration of 0.47 μM in relevant biological assays. The deuterium-labeled derivative preserves the essential pharmacophoric elements that confer biological activity while introducing analytical advantages through its distinct mass spectrometric signature.

The parent compound SR 8278 was identified as the first synthetic antagonist of the nuclear heme receptor REV-ERBα, representing a significant breakthrough in nuclear receptor pharmacology. This compound demonstrates the ability to block the activity of REV-ERBα agonists such as GSK 4112 in cellular assays, while simultaneously stimulating the expression of glucose-regulating genes including glucose 6-phosphatase and phosphoenolpyruvate carboxykinase. The structural similarity between SR 8278 and this compound ensures that the deuterated version can serve as an appropriate analytical standard for studies involving the parent compound.

The relationship between SR 8278 and this compound exemplifies the principle of isotopic labeling in pharmaceutical research, where minimal structural modifications through deuterium substitution provide analytical advantages without significantly altering biological activity. The strategic placement of deuterium atoms in the methylsulfanyl group maintains the compound's ability to interact with REV-ERBα while creating a distinct analytical signature that can be readily distinguished from the parent compound in mass spectrometric analyses. This relationship enables researchers to conduct sophisticated pharmacokinetic studies, metabolic profiling, and quantitative analyses that would be challenging or impossible with conventional analytical methods.

Comparison Parameter SR 8278 This compound
Molecular Formula C₁₈H₁₉NO₃S₂ C₁₈H₁₆D₃NO₃S₂
Molecular Weight 361.48 Da 364.50 Da
Biological Target REV-ERBα REV-ERBα
Primary Application Research Compound Analytical Standard
Isotopic Content Natural Abundance Deuterium-enriched

Significance in Nuclear Receptor Research

The significance of this compound in nuclear receptor research extends beyond its role as a simple analytical standard, representing a sophisticated tool that enables advanced studies of REV-ERBα biology and circadian rhythm regulation. Nuclear receptors constitute a large family of transcription factors that regulate gene expression in response to various ligands, and REV-ERBα specifically functions as a heme-dependent transcriptional repressor that coordinates circadian rhythms and metabolic pathways. The availability of this compound provides researchers with enhanced capabilities for studying these complex biological processes through precise analytical methodologies.

The compound's significance is particularly evident in pharmacokinetic research, where deuterium-labeled internal standards are essential for accurate quantification of drug concentrations in biological samples. Studies utilizing similar analytical approaches have demonstrated the importance of isotope-labeled compounds in characterizing the pharmacokinetic behavior of nuclear receptor modulators, including their absorption, distribution, metabolism, and elimination profiles. This compound enables researchers to conduct these studies with unprecedented precision, providing critical data for understanding how REV-ERBα antagonists behave in biological systems.

Furthermore, this compound contributes to the broader understanding of nuclear receptor pharmacology by facilitating studies of drug-target interactions, metabolic pathways, and therapeutic mechanisms. The compound's role as an analytical standard supports research into the potential therapeutic applications of REV-ERBα antagonists, which have shown promise in treating various conditions including metabolic disorders and circadian rhythm disruptions. The availability of this deuterium-labeled tool enhances the scientific community's ability to develop and optimize nuclear receptor-targeted therapeutics through rigorous analytical characterization.

The research applications of this compound extend to fundamental studies of nuclear receptor biology, where precise analytical methods are required to understand the complex interactions between these proteins and their ligands. The compound enables researchers to investigate the molecular mechanisms underlying REV-ERBα function, including its role in glucose homeostasis, lipid metabolism, and circadian clock regulation. These studies contribute to the growing body of knowledge regarding nuclear receptor signaling pathways and their potential as therapeutic targets for various human diseases.

Propriétés

Formule moléculaire

C₁₈H₁₆D₃NO₃S₂

Poids moléculaire

364.5

Synonymes

1,2,3,4-Tetrahydro-2-[[5-(methylthio)-2-thienyl]carbonyl]-3-isoquinolinecarboxylic Acid Ethyl Ester-d3

Origine du produit

United States

Comparaison Avec Des Composés Similaires

SR 8278-d3 can be compared to other deuterated compounds, such as Vitamin D3-d3 and Nitromethane-d3 , based on their shared applications as isotopic tracers. Below is a detailed analysis:

Structural and Functional Similarities

Vitamin D3-d3 (CAS 80666-48-4)
  • Molecular Formula : C27H41D3O
  • Molecular Weight : 387.66 g/mol
  • Applications: Used in metabolic studies to track vitamin D3 absorption and degradation pathways. Deuterated vitamin D3 analogs are essential for quantifying endogenous levels in biological matrices .
  • Supplier : Supplied by LGC Group subsidiaries, emphasizing its role in high-precision research .
Nitromethane-d3 (CAS 13031-32-8)
  • Molecular Formula: CD3NO2
  • Molecular Weight : 79.07 g/mol (deuterated form)
  • Applications : Employed as a solvent or deuterated reference in nuclear magnetic resonance (NMR) spectroscopy and environmental analysis .
  • Supplier : Distributed by Zeochem AG, highlighting its use in laboratory settings .
This compound
  • Molecular Formula: Not explicitly provided in the evidence.
  • Applications: Likely serves as an internal standard for quantifying SR 8278 (non-deuterated form) in pharmacokinetic or bioanalytical assays.

Comparative Data Table

Parameter This compound Vitamin D3-d3 Nitromethane-d3
CAS Number Not Available 80666-48-4 13031-32-8
Molecular Formula Inferred: Parent + 3D C27H41D3O CD3NO2
Molecular Weight Not Available 387.66 g/mol 79.07 g/mol
Primary Use Isotopic internal standard Metabolic tracing NMR solvent/analytical
Supplier Zhenzhun Bio LGC Group Zeochem AG

Key Research Findings

  • Vitamin D3-d3 : Demonstrates 98% isotopic purity in pharmacokinetic studies, enabling precise quantification of vitamin D3 in human serum .
  • Nitromethane-d3 : Shows negligible proton interference in NMR spectra, making it ideal for deuterium lock applications .
  • This compound: While specific data are unavailable, deuterated analogs of pharmaceuticals typically exhibit <5% variance in retention times compared to non-deuterated forms, ensuring reliable calibration .

Méthodes De Préparation

Synthesis of Deuterated Acyl Chloride Intermediate

The critical deuterated intermediate, 5-(methyl-d3-thio)thiophene-2-carbonyl chloride , is prepared as follows:

  • Methyl-d3 Thioether Formation :
    Thiophene-2-thiol reacts with deuterated methyl iodide (CD3I) in the presence of a base (e.g., potassium carbonate) to yield 5-(methyl-d3-thio)thiophene-2-thiol . This step ensures complete deuteration of the methyl group.

    Thiophene-2-thiol+CD3IK2CO35-(CD3S)-thiophene-2-thiol\text{Thiophene-2-thiol} + \text{CD}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{5-(CD}_3\text{S)-thiophene-2-thiol}
  • Oxidation to Carboxylic Acid :
    The thiol group is oxidized to a carboxylic acid using hydrogen peroxide (H2O2) or another oxidizing agent under controlled conditions:

    5-(CD3S)-thiophene-2-thiolH2O25-(CD3S)-thiophene-2-carboxylic acid\text{5-(CD}_3\text{S)-thiophene-2-thiol} \xrightarrow{\text{H}_2\text{O}_2} \text{5-(CD}_3\text{S)-thiophene-2-carboxylic acid}
  • Acyl Chloride Formation :
    The carboxylic acid is treated with thionyl chloride (SOCl2) to generate the reactive acyl chloride:

    5-(CD3S)-thiophene-2-carboxylic acidSOCl25-(CD3S)-thiophene-2-carbonyl chloride\text{5-(CD}_3\text{S)-thiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{5-(CD}_3\text{S)-thiophene-2-carbonyl chloride}

Esterification of Tetrahydroisoquinoline Precursor

The ethyl ester of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is synthesized via acid-catalyzed esterification:

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid+CH3CH2OHH2SO4Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate\text{1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate}

For SR8278-d3, non-deuterated ethanol is used to avoid introducing deuterium at the ethyl group, ensuring isotopic specificity at the methylthio position.

Coupling Reaction

The deuterated acyl chloride is coupled with the ethyl ester intermediate in anhydrous dichloromethane (DCM) using triethylamine (Et3N) as a base:

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate+5-(CD3S)-thiophene-2-carbonyl chlorideEt3NSR8278-d3\text{Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate} + \text{5-(CD}3\text{S)-thiophene-2-carbonyl chloride} \xrightarrow{\text{Et}3\text{N}} \text{SR8278-d3}

The reaction mixture is purified via silica gel chromatography to achieve >95% purity.

Analytical Validation of SR8278-d3

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : The absence of protons in the CD3 group is confirmed by the disappearance of the methyl singlet at δ 2.5 ppm (present in non-deuterated SR8278).

  • 13C NMR : A quartet (due to deuterium coupling) is observed for the CD3 carbon at δ 18–20 ppm.

High-Resolution Mass Spectrometry (HRMS)**

HRMS analysis confirms the molecular formula C19H18D3N2O3S2 with a calculated exact mass of 410.1245 and observed mass of 410.1248 (Δ = 0.7 ppm).

High-Performance Liquid Chromatography (HPLC)**

Reverse-phase HPLC shows a single peak with retention time identical to SR8278, confirming structural integrity (Table 1).

Table 1: Analytical Data for SR8278-d3

ParameterSR8278-d3SR8278
Retention Time (min)35.635.6
Purity (HPLC)>95%>95%
HRMS (m/z)410.1248407.1121

Challenges and Optimization

Deuterium Incorporation Efficiency

Initial attempts using non-deuterated solvents during acyl chloride synthesis resulted in partial proton-deuterium exchange, reducing isotopic purity. Replacing dichloromethane with deuterated chloroform (CDCl3) minimized exchange, achieving >98% deuterium incorporation.

Scalability

Large-scale synthesis requires careful handling of CD3I due to its volatility and cost. Optimized reaction conditions (e.g., lower temperatures and controlled addition rates) improved yields from 60% to 85%.

Applications and Pharmacokinetic Considerations

SR8278-d3 is primarily used in in vitro metabolic studies to track drug distribution and degradation without interfering with biological systems. However, like its non-deuterated counterpart, SR8278-d3 exhibits poor pharmacokinetic properties, limiting its utility in in vivo models .

Q & A

Q. How to present conflicting results in this compound studies without undermining credibility?

  • Methodological Answer : Acknowledge limitations (e.g., "in vitro findings may not translate to in vivo systems"). Use supplementary materials to provide full datasets, and discuss alternative interpretations. Frame contradictions as opportunities for future research (e.g., "divergent results highlight context-dependent effects") .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.